methyl 4-[(3-cyclohexylpropanoyl)amino]-2-methyl-5-oxo-1-propyl-4-(trifluoromethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate
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Overview
Description
METHYL 4-(3-CYCLOHEXYLPROPANAMIDO)-2-METHYL-5-OXO-1-PROPYL-4-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by its complex molecular framework, which includes a pyrrole ring, a trifluoromethyl group, and several amido and ester functionalities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-(3-CYCLOHEXYLPROPANAMIDO)-2-METHYL-5-OXO-1-PROPYL-4-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:
Esterification: The formation of the ester group by reacting an alcohol with a carboxylic acid or its derivatives.
Cyclization: The formation of the pyrrole ring through intramolecular reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
METHYL 4-(3-CYCLOHEXYLPROPANAMIDO)-2-METHYL-5-OXO-1-PROPYL-4-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE undergoes various chemical reactions, including:
Reduction: The removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The replacement of one functional group with another, often facilitated by nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles, electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
METHYL 4-(3-CYCLOHEXYLPROPANAMIDO)-2-METHYL-5-OXO-1-PROPYL-4-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor modulation.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of METHYL 4-(3-CYCLOHEXYLPROPANAMIDO)-2-METHYL-5-OXO-1-PROPYL-4-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
METHYL 4-(3-CYCLOHEXYLPROPANAMIDO)-2-METHYL-5-OXO-1-PROPYL-4-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE can be compared with other similar compounds, such as:
Methyl 2-(3-cyclohexylpropanamido)-2-methylpropanoate: Shares similar structural features but differs in the functional groups attached to the core structure.
4-[(3-cyclohexylpropanamido)methyl]benzoic acid: Another compound with a cyclohexylpropanamido group but with a different core structure.
These comparisons highlight the unique structural and functional properties of METHYL 4-(3-CYCLOHEXYLPROPANAMIDO)-2-METHYL-5-OXO-1-PROPYL-4-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE, which contribute to its distinct applications and mechanisms of action.
Properties
Molecular Formula |
C20H29F3N2O4 |
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Molecular Weight |
418.4 g/mol |
IUPAC Name |
methyl 4-(3-cyclohexylpropanoylamino)-2-methyl-5-oxo-1-propyl-4-(trifluoromethyl)pyrrole-3-carboxylate |
InChI |
InChI=1S/C20H29F3N2O4/c1-4-12-25-13(2)16(17(27)29-3)19(18(25)28,20(21,22)23)24-15(26)11-10-14-8-6-5-7-9-14/h14H,4-12H2,1-3H3,(H,24,26) |
InChI Key |
DFRCWNVWAMRDTQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=C(C(C1=O)(C(F)(F)F)NC(=O)CCC2CCCCC2)C(=O)OC)C |
Origin of Product |
United States |
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